Bifunctional Amino-Thiol Architecture Enables Tridentate Metal Coordination Not Accessible to Mono-Functional Analogs
2-Aminopyridine-3-thiol functions as a tridentate ONS-donor ligand through its deprotonated thiolic sulfur, amino nitrogen, and the carbonyl oxygen of a coupled aldehyde moiety, whereas 2-aminopyridine can only act as a monodentate N-donor and 2-mercaptopyridine as an S-donor [1]. This tridentate coordination geometry is structurally characterized and yields octahedral metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) [2].
| Evidence Dimension | Coordination denticity and donor atom set |
|---|---|
| Target Compound Data | Tridentate ONS coordination (S from thiolate, N from azomethine, O from carbonyl) |
| Comparator Or Baseline | 2-Aminopyridine: monodentate N-donor only; 2-Mercaptopyridine: monodentate S-donor only |
| Quantified Difference | 3 donor atoms vs. 1 donor atom; octahedral geometry achievable vs. limited coordination geometries |
| Conditions | Schiff base condensation with 4-oxo-4H-chromene-3-carbaldehyde; metal complexation with Co(II), Ni(II), Cu(II), Zn(II) in DMSO |
Why This Matters
The tridentate binding mode enables synthesis of structurally defined metal complexes for catalysis, bioinorganic modeling, and materials applications that cannot be achieved with mono-functional aminopyridines or mercaptopyridines.
- [1] Alturiqi, A. S. et al. Synthesis, Spectral Characterization, Antitumor, Antioxidant, and Antimicrobial Studies of New Potential ONS Schiff Base Complexes. J. Chin. Chem. Soc. 2017, 64 (11), 1270–1285. View Source
- [2] Chemistry & Biodiversity. Synthesis, Characterization, Biological, ADMET, and Molecular Docking Studies of Transition Metal Complexes of Aminopyridine Schiff Base Derivative. 2024. View Source
